
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of two chlorine atoms, a cyclohexene ring, and a prop-2-en-1-yl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of cyclohex-1-ene with prop-2-en-1-ylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions may include:
- Solvent: Anhydrous dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is crucial for industrial applications.
化学反応の分析
Types of Reactions
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Acidic or basic conditions, elevated temperatures.
Reduction: Anhydrous conditions, low temperatures.
Substitution: Polar aprotic solvents, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-N-(cyclohexyl)-N-(prop-2-en-1-yl)acetamide
- 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(propyl)acetamide
- 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)propionamide
Uniqueness
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features may influence its reactivity, stability, and interactions with biological targets.
特性
CAS番号 |
39085-02-4 |
|---|---|
分子式 |
C11H15Cl2NO |
分子量 |
248.15 g/mol |
IUPAC名 |
2,2-dichloro-N-(cyclohexen-1-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-8-14(11(15)10(12)13)9-6-4-3-5-7-9/h2,6,10H,1,3-5,7-8H2 |
InChIキー |
USHZEUTZMTUGKL-UHFFFAOYSA-N |
正規SMILES |
C=CCN(C1=CCCCC1)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



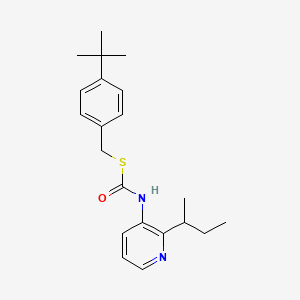
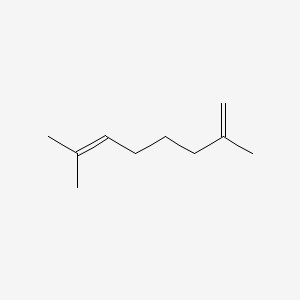

![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)

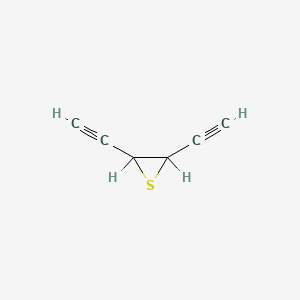
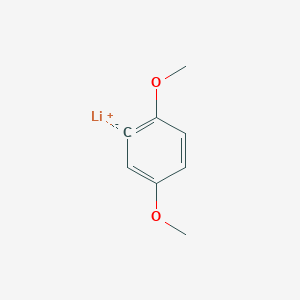
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
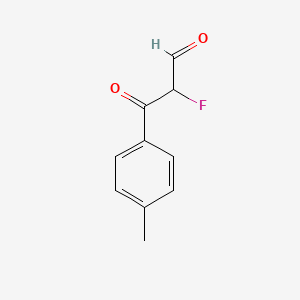
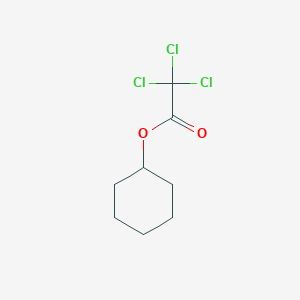
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
